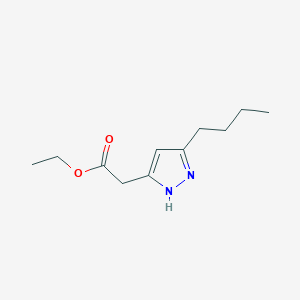
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the 5-position and an ethyl ester group at the 3-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems .
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to react with terminal alkynes under mild conditions . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Analyse Chemischer Reaktionen
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Common reagents and conditions used in these reactions include bromine, hydrogen gas, aryl halides, and bases like potassium tert-butoxide. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester can be compared with other similar compounds, such as:
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester
These compounds share a similar pyrazole core structure but differ in the substituents attached to the ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity. For example, the butyl group in this compound may enhance its lipophilicity and membrane permeability compared to other pyrazole derivatives .
Eigenschaften
CAS-Nummer |
919123-98-1 |
|---|---|
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
ethyl 2-(3-butyl-1H-pyrazol-5-yl)acetate |
InChI |
InChI=1S/C11H18N2O2/c1-3-5-6-9-7-10(13-12-9)8-11(14)15-4-2/h7H,3-6,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
VTRFBGQTQKGHJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NNC(=C1)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


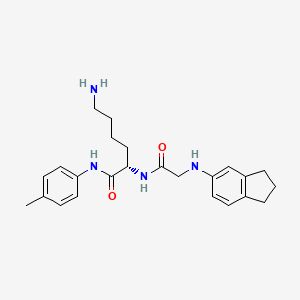

![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
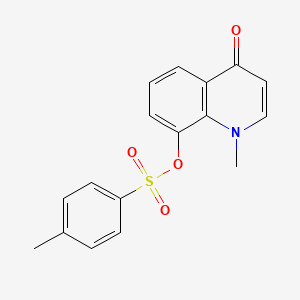
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
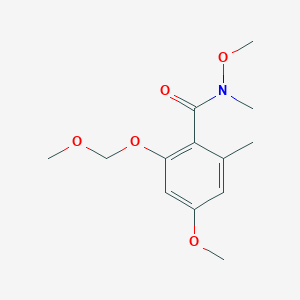

![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)
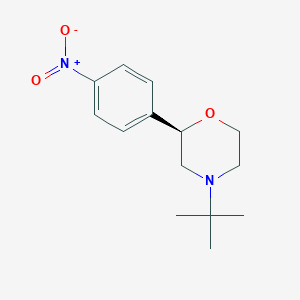
![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)
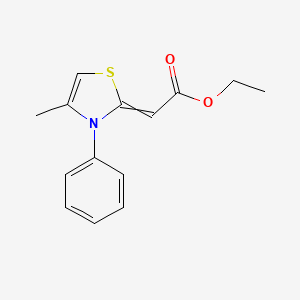
![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
